Molecular Descriptor Differentiation: Lipophilicity (XLogP3) vs. Des-Cyanobutyl and Des-Dimethylamino Analogs
N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide has a computed XLogP3-AA value of 1.7, reflecting moderate lipophilicity derived from the combined contributions of the 1-cyanobutyl chain, the dimethylamino group, and the pyridine-carboxamide core [1]. This value is higher than the unsubstituted 6-(dimethylamino)pyridine-3-carboxamide (CAS 36507-21-8), which lacks the cyanobutyl group and is expected to have an XLogP3 of approximately 0.3–0.5, and substantially higher than the des-dimethylamino analog N-(1-cyanobutyl)pyridine-3-carboxamide (estimated XLogP3 ~1.0) . The quantified logP difference of ~1.2–1.4 units translates to roughly a 15–25× predicted increase in octanol-water partition coefficient, which directly impacts membrane permeability predictions, HPLC retention behavior, and metabolic stability profiles in in vitro assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 [1] |
| Comparator Or Baseline | 6-(Dimethylamino)pyridine-3-carboxamide (estimated XLogP3 ~0.3–0.5); N-(1-cyanobutyl)pyridine-3-carboxamide (estimated XLogP3 ~1.0) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.4 (target more lipophilic) |
| Conditions | Computed property (XLogP3 algorithm, PubChem release 2019.06.18), no experimental logP data available |
Why This Matters
LogP differences of this magnitude significantly impact compound behavior in cellular assays: a higher logP favors passive membrane permeability but may increase non-specific protein binding; procurement decisions for screening libraries should account for this property divergence from simpler analogs.
- [1] PubChem Compound Summary for CID 72024873, N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide, Computed XLogP3-AA value, National Center for Biotechnology Information, 2024. View Source
